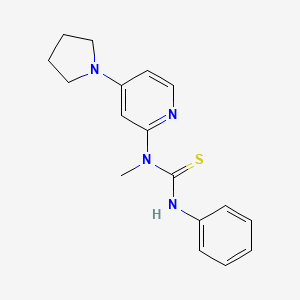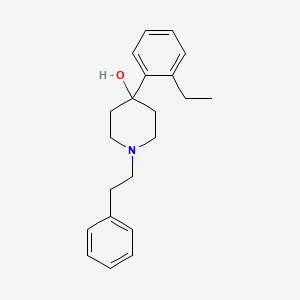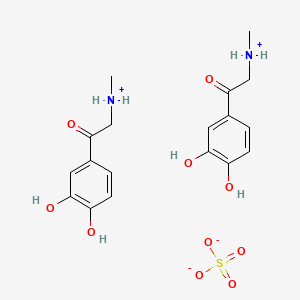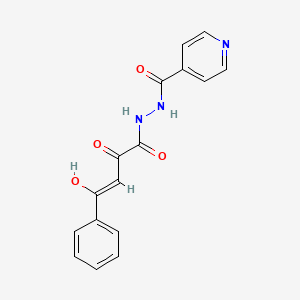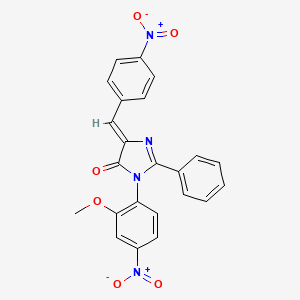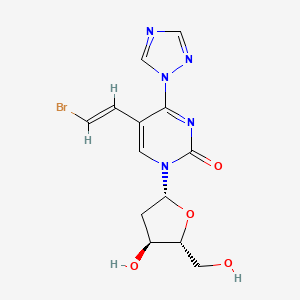![molecular formula C16H25N B12692851 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene CAS No. 31573-45-2](/img/structure/B12692851.png)
14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methyl-16-azabicyclo[1031]hexadeca-1(16),12,14-triene is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution may result in halogenated compounds .
Aplicaciones Científicas De Investigación
14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
- 10-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-trien-11-ol
- 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene
Uniqueness
14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene is unique due to its specific structural features and chemical properties.
Propiedades
Número CAS |
31573-45-2 |
|---|---|
Fórmula molecular |
C16H25N |
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
14-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene |
InChI |
InChI=1S/C16H25N/c1-14-12-15-10-8-6-4-2-3-5-7-9-11-16(13-14)17-15/h12-13H,2-11H2,1H3 |
Clave InChI |
OUKMHRRHBQEKDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C1)CCCCCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


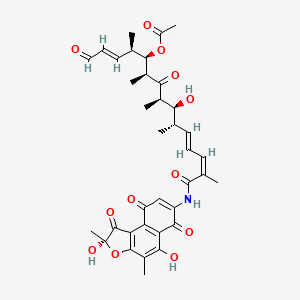
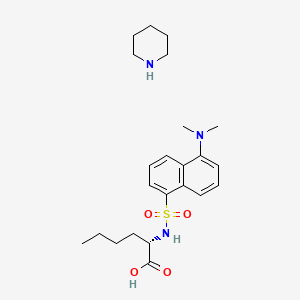
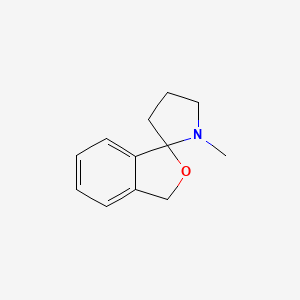
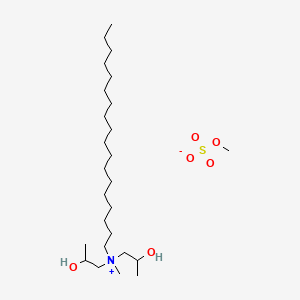
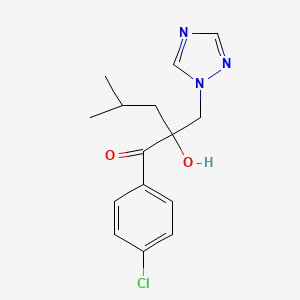
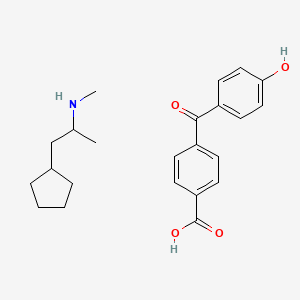
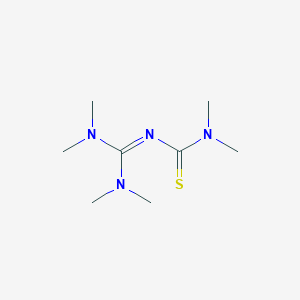
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
